molecular formula C9H8BrNO B1291793 4-bromo-6-methoxy-1H-indole CAS No. 393553-55-4

4-bromo-6-methoxy-1H-indole

Cat. No.: B1291793
CAS No.: 393553-55-4
M. Wt: 226.07 g/mol
InChI Key: CZJYKEPYJHPVOD-UHFFFAOYSA-N
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Description

4-bromo-6-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

A study presents a concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a core moiety of the anti-inflammatory compound Herdmanine D, highlighting its importance in synthetic chemistry for the development of bioactive compounds (P. Sharma et al., 2020). Another research effort showcases the C4−H alkoxylation of 6-bromoindole leading to the synthesis of 6-bromo-4-methoxyindole, utilized in the formal synthesis of natural product breitfussin B (Ardalan A. Nabi et al., 2017).

Biological and Pharmacological Studies

Research into brominated tryptophan alkaloids from Thorectidae sponges revealed novel brominated derivatives, demonstrating the potential for antimicrobial applications (Nathaniel L. Segraves et al., 2005). In another study, thiazolo-as-triazino[5,6-b]indoles, including bromo and methoxy substituted compounds, were evaluated for their antimicrobial potential, indicating the relevance of these compounds in developing new antimicrobial agents (Nisheeth Rastogi et al., 2009).

Material Science and Nanotechnology

A study on the fluorescent organic nanoparticles of 3-styrylindoles, including 5-bromo-1H-indole derivatives, highlights the potential of these materials in the development of fluorescent nanomaterials for various applications (Ashutosh Kumar Singh et al., 2017).

Methodological Advances

The development and optimization of new synthetic routes for indole derivatives, including 6-methoxy-tetrahydro-β-carboline derivatives through the Maillard reaction, demonstrate the ongoing efforts to improve synthetic methodologies for complex organic molecules (T. B. Goh et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-bromo-6-methoxy-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect the expression of specific genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolic flux and accumulation of certain metabolites . Additionally, this compound may activate or inhibit transcription factors, resulting in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function may include alterations in cell signaling pathways, gene expression, and metabolic processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activity . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects observed in these studies indicate that the dosage of this compound must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s activity, stability, and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

4-bromo-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJYKEPYJHPVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646111
Record name 4-Bromo-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393553-55-4
Record name 4-Bromo-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(3-Bromo-5-methoxy-phenyl)-N-hydroxy-acetamide (360 mg, 1.384 mmol) was dissolved in vinyl acetate (1.92 mL, 20.8 mmol), and Li2PdCl4 (18.2 mg, 69 μmol) was added. The reaction mixture was stirred for 3 hours at 60° C. The reaction mixture was diluted with EtOAc and brine; the organic layer was separated and concentrated under reduced pressure to give a solid, which was dissolved in 20 mL of MeOH. 1N aqueous NaOH (2.61 mL, 2.61 mmol) was added, and the reaction was stirred for two hours at room temperature. The reaction mixture was quenched by addition of 2 N aqueous HCl (1.3 mL, 2.6 mmol), followed by addition of 500 mg of Na2CO3. After addition of 50 mL of EtOAc, the organic layers were separated, dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography (20 g SiO2, EtOAc/heptane in a gradient from 0/100 to 1/4) to yield the title compound as a liquid (145 mg, 46% over 2 steps). 1H-NMR (600 MHz; DMSO-d6): 11.26 (brs, 1H), 7.31 (dd, 1H), 6.93 (d, 1H), 6.90 (d, 1H), 6.29 (dd, 1H), 3.78 (s, 3H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
N-(3-Bromo-5-methoxy-phenyl)-N-hydroxy-acetamide
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Li2PdCl4
Quantity
18.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.61 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
500 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
46%

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